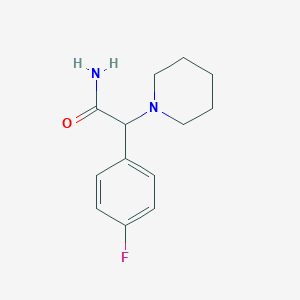

![molecular formula C11H13BrClNO B1293083 2-溴-N-[2-(4-氯苯基)乙基]丙酰胺 CAS No. 1119450-46-2](/img/structure/B1293083.png)

2-溴-N-[2-(4-氯苯基)乙基]丙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-bromo-N-[2-(4-chlorophenyl)ethyl]propanamide is a chemical compound that has been the subject of various studies due to its potential applications in fields such as polymer chemistry and materials science. While the exact compound is not directly studied in the provided papers, related compounds have been synthesized and analyzed, providing insights into the chemical behavior and properties that could be extrapolated to 2-bromo-N-[2-(4-chlorophenyl)ethyl]propanamide.

Synthesis Analysis

The synthesis of related compounds involves the reaction of halogenated phenols with acyl bromides or similar reagents in the presence of a base, such as pyridine or potassium carbonate, in a suitable solvent like DMF. For instance, 2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide was synthesized and analyzed using NMR, FT-IR spectroscopies, and high-resolution mass spectrometry, indicating a method that could potentially be adapted for the synthesis of 2-bromo-N-[2-(4-chlorophenyl)ethyl]propanamide . Similarly, the synthesis of 2-bromo-4-chlorophenyl-2-bromobutanoate derivatives via a Pd-catalyzed Suzuki cross-coupling reaction suggests a pathway that could be relevant for the arylation of 2-bromo-N-[2-(4-chlorophenyl)ethyl]propanamide .

Molecular Structure Analysis

The molecular structure of related compounds has been determined using single-crystal X-ray diffraction, which provides detailed information about the crystal system, space group, and cell dimensions. For example, the related compound with a coumarin moiety belongs to the monoclinic system with specific cell dimensions, which could give an idea of the crystalline nature that 2-bromo-N-[2-(4-chlorophenyl)ethyl]propanamide might exhibit . Additionally, the molecular structure and stability have been analyzed using computational methods such as HF and DFT, which could be applied to predict the structure of 2-bromo-N-[2-(4-chlorophenyl)ethyl]propanamide .

Chemical Reactions Analysis

The chemical reactivity of related compounds has been explored through various reactions, including Suzuki cross-coupling, which is a powerful tool for creating carbon-carbon bonds and could be applicable to the functionalization of 2-bromo-N-[2-(4-chlorophenyl)ethyl]propanamide . The electronic properties and reactivity of these compounds have been studied using Frontier molecular orbital analysis, which could be indicative of how 2-bromo-N-[2-(4-chlorophenyl)ethyl]propanamide might behave in similar reactions.

Physical and Chemical Properties Analysis

The physical properties such as solubility have been studied for related compounds in various solvent mixtures using the polythermal method. For instance, the solubility of 2-chloro-N-(4-methylphenyl)propanamide in different solvent mixtures was found to increase with temperature, which could suggest similar solubility behavior for 2-bromo-N-[2-(4-chlorophenyl)ethyl]propanamide . The chemical properties, including hyperpolarizability and charge transfer within the molecule, have been analyzed using NBO, HOMO, and LUMO analysis, providing insights into the nonlinear optical properties that could also be relevant for 2-bromo-N-[2-(4-chlorophenyl)ethyl]propanamide .

科学研究应用

合成和化学性质

芳基取代卤代(硫氰酸盐)酰胺的合成

研究表明合成了卤代(硫氰酸盐)酰胺,如2-溴-N-[2-(4-氯苯基)乙基]丙酰胺,以及它们潜在的抗菌和抗真菌性能 (Baranovskyi et al., 2018)。

非线性光学材料的开发

该化合物已被研究用于创造新的有机电光和非线性光学材料的潜力。这涉及通过各种技术如紫外-可见光谱、红外光谱、核磁共振和X射线衍射进行合成和表征 (Prabhu & Rao, 2000)。

在荧光ATRP引发剂合成中的应用

它已被用于合成荧光ATRP(原子转移自由基聚合)引发剂,用于丙烯酸酯的聚合,展示了其在这一角色中的效率 (Kulai & Mallet-Ladeira, 2016)。

有机合成中的应用

电化学还原研究

该化合物已被研究用于电化学反应中的作用,特别是在特定溶剂中在玻璃碳阴极上对某些酯的还原 (Esteves et al., 2003)。

通过Pd催化的铂-铑交叉偶联反应研究芳基化

合成了该化合物并研究了其衍生物的电子和非线性光学性质,为了解其反应性和电子性质提供了见解 (Nazeer et al., 2020)。

有机合成中溴化反应的研究

探讨了2-溴-N-[2-(4-氯苯基)乙基]丙酰胺在不同条件下在有机化合物中的溴化作用,突出了其在合成溴代取代化合物中的实用性 (Shirinian et al., 2012)。

其他应用

去质子反应的研究

研究探讨了类似溴代丙酰胺的反应性,展示了不同碱可以导致不同产物,如β-内酰胺或丙烯基苯胺 (Pandolfi et al., 2019)。

突变效应的探索

对手性或消旋2-溴丙酰胺对细菌菌株的突变效应进行了调查,为了解它们的生化相互作用提供了见解 (Dolzani等,1992)。

属性

IUPAC Name |

2-bromo-N-[2-(4-chlorophenyl)ethyl]propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrClNO/c1-8(12)11(15)14-7-6-9-2-4-10(13)5-3-9/h2-5,8H,6-7H2,1H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRIKJWRPOBCYNI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCCC1=CC=C(C=C1)Cl)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101249535 |

Source

|

| Record name | 2-Bromo-N-[2-(4-chlorophenyl)ethyl]propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101249535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-bromo-N-[2-(4-chlorophenyl)ethyl]propanamide | |

CAS RN |

1119450-46-2 |

Source

|

| Record name | 2-Bromo-N-[2-(4-chlorophenyl)ethyl]propanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1119450-46-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-N-[2-(4-chlorophenyl)ethyl]propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101249535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-isopropyl-N-propylbenzamide](/img/structure/B1293001.png)

![3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B1293003.png)

![3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-ethyl-N-methylbenzamide](/img/structure/B1293004.png)

![4-{4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-YL]-benzoyl}morpholine](/img/structure/B1293008.png)

![4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-[(5-methyl-2-furyl)methyl]benzamide](/img/structure/B1293010.png)

![3-(Benzylamino)[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B1293011.png)

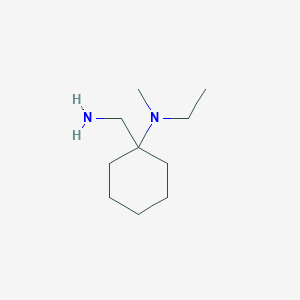

![N-[1-(aminomethyl)propyl]-N-ethyl-N-methylamine](/img/structure/B1293014.png)

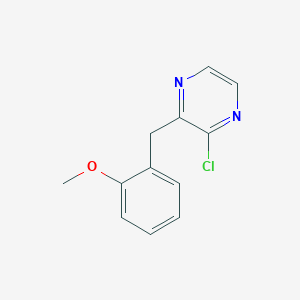

![3-Isopropyl[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B1293019.png)

![[(2-Pyrrolidin-1-ylethyl)thio]acetic acid](/img/structure/B1293021.png)

![({[5-(Azepan-1-ylcarbonyl)-1,2,4-oxadiazol-3-yl]-methyl}thio)acetic acid](/img/structure/B1293022.png)

![3-({[5-(Azepan-1-ylcarbonyl)-1,2,4-oxadiazol-3-yl]methyl}thio)propanoic acid](/img/structure/B1293023.png)